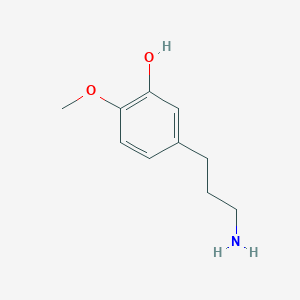
5-(3-Aminopropyl)-2-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Aminopropyl)-2-methoxyphenol is an organic compound that features both an amino group and a methoxy group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Aminopropyl)-2-methoxyphenol typically involves the reaction of 2-methoxyphenol with 3-aminopropyl reagents under controlled conditions. One common method involves the use of 3-aminopropyltriethoxysilane as a starting material, which undergoes hydrolytic polycondensation in the presence of a catalyst such as hydrochloric acid or trifluoromethanesulfonic acid . The reaction is carried out in a solvent like ethanol at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products. The process may also include purification steps such as distillation or crystallization to obtain a high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Aminopropyl)-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while reduction of the amino group may produce primary amines.
Applications De Recherche Scientifique
5-(3-Aminopropyl)-2-methoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of polymers, coatings, and other materials with specific functional properties
Mécanisme D'action
The mechanism of action of 5-(3-Aminopropyl)-2-methoxyphenol involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for its targets, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Aminopropyltriethoxysilane: Used in silanization processes and surface functionalization.
3-Aminopropyltrimethoxysilane: Similar to 3-aminopropyltriethoxysilane but with different alkoxy groups.
Uniqueness
5-(3-Aminopropyl)-2-methoxyphenol is unique due to the presence of both an amino group and a methoxy group on the phenol ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.
Propriétés
Formule moléculaire |
C10H15NO2 |
|---|---|
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
5-(3-aminopropyl)-2-methoxyphenol |
InChI |
InChI=1S/C10H15NO2/c1-13-10-5-4-8(3-2-6-11)7-9(10)12/h4-5,7,12H,2-3,6,11H2,1H3 |
Clé InChI |
NZKRJTLUCRNIIL-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CCCN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















